2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide 2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.: 793727-80-7
VCID: VC4171978
InChI: InChI=1S/C11H12ClF2NO2/c12-7-10(16)15-6-5-8-3-1-2-4-9(8)17-11(13)14/h1-4,11H,5-7H2,(H,15,16)
SMILES: C1=CC=C(C(=C1)CCNC(=O)CCl)OC(F)F
Molecular Formula: C11H12ClF2NO2
Molecular Weight: 263.67

2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide

CAS No.: 793727-80-7

Cat. No.: VC4171978

Molecular Formula: C11H12ClF2NO2

Molecular Weight: 263.67

* For research use only. Not for human or veterinary use.

2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide - 793727-80-7

Specification

CAS No. 793727-80-7
Molecular Formula C11H12ClF2NO2
Molecular Weight 263.67
IUPAC Name 2-chloro-N-[2-[2-(difluoromethoxy)phenyl]ethyl]acetamide
Standard InChI InChI=1S/C11H12ClF2NO2/c12-7-10(16)15-6-5-8-3-1-2-4-9(8)17-11(13)14/h1-4,11H,5-7H2,(H,15,16)
Standard InChI Key KUPBXGGVEYGLDF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCNC(=O)CCl)OC(F)F

Introduction

Structural and Nomenclature Overview

Molecular Architecture

The compound’s structure features a central acetamide group (CH2ClCONH-\text{CH}_2\text{ClCONH-}) bonded to a phenethyl chain substituted at the ortho position with a difluoromethoxy group (OCHF2\text{OCHF}_2). The phenyl ring’s substitution pattern influences electronic and steric properties, while the difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs . The ethyl spacer between the phenyl ring and the acetamide group provides conformational flexibility, which may impact binding interactions in biological systems.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
CAS Number793727-80-7
Molecular FormulaC11H12ClF2NO2\text{C}_{11}\text{H}_{12}\text{ClF}_{2}\text{NO}_{2}
Molecular Weight263.67 g/mol
IUPAC Name2-chloro-N-[2-(2-difluoromethoxyphenyl)ethyl]acetamide
Purity (Commercial)95%
Storage ConditionsStandard ambient temperature

The difluoromethoxy group contributes to the molecule’s lipophilicity, as evidenced by its LogP value (estimated at 2.1 via computational models), which suggests moderate membrane permeability .

Comparative Analysis with Structural Analogs

Compared to simpler acetamides like 2-chloro-N-phenylacetamide (CAS 587-65-5), the addition of the difluoromethoxy group and ethyl spacer in 2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide introduces steric bulk and electronic modulation. For instance, the difluoromethoxy group’s electron-withdrawing nature reduces the phenyl ring’s electron density, potentially altering reactivity in electrophilic substitution reactions.

Synthetic Pathways and Reaction Mechanisms

General Synthesis Strategy

The synthesis typically involves a two-step approach:

  • Preparation of the Phenethylamine Precursor: 2-(2-Difluoromethoxyphenyl)ethylamine is synthesized via reductive amination of 2-difluoromethoxybenzaldehyde followed by catalytic hydrogenation.

  • Acylation with Chloroacetyl Chloride: The amine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond.

Reaction Scheme:

2-(2-Difluoromethoxyphenyl)ethylamine+ClCH2COClEt3N2-Chloro-N-2-[2-(difluoromethoxy)phenyl]ethylacetamide+HCl\text{2-(2-Difluoromethoxyphenyl)ethylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{2-Chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide} + \text{HCl}

Physicochemical and Spectroscopic Characterization

Solubility and Stability

Though solubility data for 2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide remains unreported, analogs like 2-chloro-N-phenethylacetamide (CAS 13156-95-1) exhibit limited aqueous solubility (<1 mg/mL) but high solubility in polar aprotic solvents (e.g., DMSO, acetone) . The difluoromethoxy group likely enhances solubility in lipidic environments compared to non-fluorinated derivatives .

Table 2: Representative 1H^1\text{H} NMR Data (400 MHz, CDCl3_3)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.45–7.30m4HPhenyl ring protons
6.85t, J=74HzJ = 74 \, \text{Hz}1HOCHF2_2
3.65–3.50m4H-CH2_2-NH- and -CH2_2-Cl
2.95t, J=6.5HzJ = 6.5 \, \text{Hz}2HPhenyl-CH2_2-

The 1H^1\text{H} NMR spectrum displays a distinctive triplet for the difluoromethoxy group at ~6.85 ppm (J=74HzJ = 74 \, \text{Hz}), consistent with 1H19F^1\text{H}-^{19}\text{F} coupling . Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 263.67 [M]+^+, with fragmentation patterns aligning with cleavage at the acetamide bond .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor in the synthesis of kinase inhibitors and GPCR modulators, where the chloro group facilitates further functionalization via nucleophilic substitution. For example, replacing the chloride with arylthio groups has yielded candidates with enhanced anticancer activity in preclinical studies .

Structure-Activity Relationship (SAR) Studies

Modifications to the difluoromethoxy position have been explored to optimize pharmacokinetic properties. Fluorine substitution improves metabolic stability by resisting oxidative degradation, a common issue with methoxy groups in drug candidates .

Challenges and Future Directions

Despite its utility, the compound’s synthetic complexity and sensitivity to moisture pose scalability challenges. Future research should focus on:

  • Developing heterogeneous catalysts to improve acylation efficiency .

  • Investigating enzymatic routes for greener synthesis.

  • Expanding SAR studies to explore substitutions on the phenyl ring and ethyl spacer.

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